6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a sulfonyl group at position 3, an ethoxy group at position 6, and a 4-methylbenzyl moiety at position 1. The ethoxybenzenesulfonyl group introduces strong electron-withdrawing properties, while the 4-methylbenzyl substituent enhances lipophilicity and steric bulk. Such structural features are common in pharmaceutical candidates targeting enzymes or receptors where electronic and steric interactions are critical .
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-32-21-10-13-23(14-11-21)34(30,31)26-18-28(17-20-8-6-19(3)7-9-20)25-15-12-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAPEELPMINYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate anthranilic acid derivative with an aldehyde, followed by cyclization and sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Fluorine substitution (e.g., in ) improves metabolic stability and membrane permeability compared to ethoxy or chloro groups.
Steric and Solubility Considerations :
- The 4-methylbenzyl group offers moderate steric bulk compared to 4-chlorobenzyl (), which may reduce unintended interactions with hydrophobic pockets.
- Morpholinyl () and methoxybenzyl () substituents enhance aqueous solubility, whereas isopropyl sulfonyl () increases hydrophobicity.
Computational tools such as SHELXL and ORTEP-3 are critical for analyzing such structural properties .
Biological Activity
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the dihydroquinoline class, which is recognized for its diverse biological activities. This compound's unique structural features, including an ethoxy group and a sulfonyl moiety, suggest potential pharmacological properties that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N2O5S, with a molecular weight of 433.56 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 433.56 g/mol |
| Molecular Formula | C23H29N2O5S |
| LogP | 4.0763 |
| Polar Surface Area | 52.437 Ų |
| Hydrogen Bond Acceptors | 7 |
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial : Some dihydroquinoline derivatives have shown effectiveness against various bacterial strains.
- Anticancer : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Certain derivatives are known to inhibit inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting enzymes involved in inflammatory processes.
- Cell Cycle Regulation : Similar compounds have been noted for their ability to induce apoptosis in cancer cells.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Anticancer Activity : A study conducted on a series of quinoline derivatives, including those with sulfonamide groups, revealed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Anti-inflammatory Effects : Research indicated that certain dihydroquinoline derivatives effectively reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylquinoline | Methyl group at position 6 | Antimicrobial |
| 2-(Benzenesulfonyl)quinoline | Sulfonamide group attached | Anticancer |
| 3-(Pyridin-2-sulfonyl)quinoline | Pyridine ring substitution | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
